5-Methyl-1,3-oxazolidine-2-thione

Description

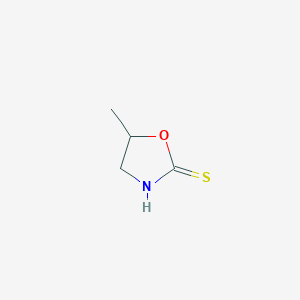

Structure

2D Structure

3D Structure

Properties

CAS No. |

41387-98-8 |

|---|---|

Molecular Formula |

C4H7NOS |

Molecular Weight |

117.17 g/mol |

IUPAC Name |

5-methyl-1,3-oxazolidine-2-thione |

InChI |

InChI=1S/C4H7NOS/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H,5,7) |

InChI Key |

MFXKJBZEEFHOQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(=S)O1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 5 Methyl 1,3 Oxazolidine 2 Thione Systems

Ring-Opening Reactions of 1,3-Oxazolidine-2-thiones

The 1,3-oxazolidine-2-thione (B1225483) ring system is susceptible to ring-opening reactions under various conditions, providing a versatile route to functionalized β-amino alcohols and other important synthetic intermediates.

Nucleophilic Attack and Ring Cleavage Mechanisms

The ring-opening of 1,3-oxazolidine-2-thiones is typically initiated by a nucleophilic attack on the thiocarbonyl carbon (C=S). This process can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of β-amino alcohols with carbon disulfide can lead to the formation of 1,3-oxazolidine-2-thiones. acs.orgacs.org The mechanism involves the initial formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization. acs.org

The ring can also be opened by other nucleophiles. For example, treatment of N-Boc protected 5-substituted 1,3-oxazolidine-2-thiones with nucleophiles can lead to ring opening at the C5 position. dergipark.org.tr The presence of the electron-withdrawing N-Boc group facilitates this process by increasing the electrophilicity of the ring carbons.

The alkaline hydrolysis of related oxazolidine-2,4-diones has also been studied, revealing that the reaction proceeds via attack at the carbonyl group. researchgate.net While not directly involving a thione, this provides insight into the general reactivity of the oxazolidine (B1195125) ring towards nucleophilic attack and subsequent cleavage.

Cyclization and Rearrangement Pathways in Oxazolidinethione Chemistry

Cyclization and rearrangement reactions are fundamental processes in the chemistry of oxazolidinethiones, leading to the formation of the heterocyclic ring itself or its transformation into other cyclic structures.

Atom-Specific Cyclization Mechanisms

The formation of the 1,3-oxazolidine-2-thione ring is a prime example of an atom-specific cyclization. The reaction of β-amino alcohols with carbon disulfide under basic conditions is a common method for their synthesis. acs.orgacs.org The mechanism involves the nucleophilic attack of the amino group on the carbon disulfide, followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed dithiocarbamate intermediate. acs.org

Another approach involves the DBU-mediated 5-exo-dig cyclization of isothiocyanates with propargyl alcohols. nih.gov The nucleophilicity of the isothiocyanate (S-selective vs. N-selective) is dependent on the substitution pattern of the propargyl alcohol. Terminal propargyl alcohols undergo an N-nucleophilic attack to yield 3-substituted 4-methylene oxazolidine-2-thiones. nih.gov

The synthesis of related five-membered heterocycles, such as 1,3-thiazolidine-2-thiones, can also be achieved through similar cyclization strategies, for example, from β-amino alcohols and potassium ethylxanthate. organic-chemistry.org

Thermal and Catalyzed Rearrangements of Oxazolidinethiones

Once formed, oxazolidinethiones can undergo further transformations. While specific thermal and catalyzed rearrangements of 5-methyl-1,3-oxazolidine-2-thione are not extensively detailed in the provided context, related systems offer insights. For instance, the Nazarov cyclization, an acid-catalyzed ring closure of divinyl ketones to form cyclopentenones, can be promoted by oxazolidinones, which are structurally similar to oxazolidinethiones. nih.govyoutube.com This suggests that the oxazolidinethione ring could potentially influence or participate in catalyzed rearrangement processes.

Furthermore, the synthesis of oxazolidin-2-ones can be achieved via a modified Curtius rearrangement, which involves an intramolecular cyclization. mdpi.com This highlights the potential for rearrangement pathways in the broader class of oxazolidine-based heterocycles.

Stereochemical Aspects and Chiral Applications of 5 Methyl 1,3 Oxazolidine 2 Thione Analogues

Chiral Resolution and Enantiopure Synthesis of 1,3-Oxazolidine-2-thiones

The preparation of enantiomerically pure 1,3-oxazolidine-2-thiones is a critical first step for their application in asymmetric synthesis. These chiral auxiliaries are often derived from readily available and relatively inexpensive chiral starting materials, such as amino acids. researchgate.net

One common approach involves the reduction of α-amino acids to their corresponding β-amino alcohols, which can then be cyclized to form the oxazolidinone ring. For instance, L-alanine can be converted to the corresponding (S)-2-amino-1-propanol, which then serves as a precursor for (S)-5-methyl-1,3-oxazolidine-2-thione. The synthesis of enantiopure 5-substituted 1,3-oxazolidin-2-ones can also be achieved from α-dibenzylamino esters. researchgate.netresearchgate.net This method relies on the Lewis acid-catalyzed stereoselective addition of trimethylsilyl (B98337) cyanide to chiral α-dibenzylamino aldehydes. researchgate.netresearchgate.net The choice of Lewis acid can influence the stereoselectivity of the reaction, with zinc iodide showing higher stereoselectivity than magnesium chloride in certain cases. researchgate.net

Another strategy involves the use of enzymatic processes. For example, immobilized myrosinase has been used to prepare chiral 1,3-oxazolidine-2-thiones in their enantiopure forms from renewable resources. researchgate.net Additionally, chiral resolution techniques, such as chromatography on a chiral stationary phase, can be employed to separate racemic mixtures of 1,3-oxazolidine-2-thiones. rsc.org Capillary electrophoresis using anionic cyclodextrins as chiral selectors has also proven effective for the chiral separation of oxazolidinone analogues. nih.gov

1,3-Oxazolidine-2-thiones as Chiral Auxiliaries in Asymmetric Synthesis

Chiral 1,3-oxazolidine-2-thiones are widely recognized as effective chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgrsc.orgresearchgate.net Their utility stems from their ability to induce high levels of diastereoselectivity in a variety of chemical transformations, after which the auxiliary can be removed and often recycled. williams.edusigmaaldrich.com

Principles of Asymmetric Induction by Oxazolidinethione Auxiliaries

The effectiveness of oxazolidinethione auxiliaries in asymmetric induction arises from a combination of steric and electronic factors. wikipedia.org When an acyl group is attached to the nitrogen atom of the oxazolidinethione, the bulky substituent at the C4 or C5 position of the heterocyclic ring effectively shields one face of the enolate derived from the acyl group. researchgate.netwikipedia.org

The formation of a rigid, chelated transition state is a key principle governing the stereochemical outcome. researchgate.net In reactions involving metal enolates, the metal ion (e.g., lithium, boron, or titanium) coordinates to both the carbonyl oxygen of the acyl group and the sulfur atom of the thione group. This chelation creates a rigid bicyclic-like structure that locks the conformation of the enolate. researchgate.net The substituent on the oxazolidinethione ring then directs the approach of the electrophile to the less sterically hindered face of the enolate, leading to a high degree of diastereoselectivity. williams.eduwikipedia.org The predictable nature of this facial bias is a significant advantage of using these auxiliaries. williams.edu

The specific geometry of the enolate (Z or E) also plays a crucial role. For instance, in aldol (B89426) reactions, Z-enolates typically lead to syn-aldol products, while E-enolates can favor the formation of anti-aldol products. researchgate.netmsu.edu The choice of base and reaction conditions can influence the selective formation of the desired enolate geometry.

Application in Asymmetric Aldol Reactions

N-acyl-1,3-oxazolidine-2-thiones are highly effective in controlling the stereochemistry of aldol reactions, a fundamental carbon-carbon bond-forming reaction. researchgate.netrsc.org The chiral auxiliary directs the addition of an enolate to an aldehyde, resulting in the formation of β-hydroxy carbonyl compounds with two new stereocenters.

The stereochemical outcome of the aldol reaction is highly dependent on the choice of metal enolate and reaction conditions. For example, boron enolates of N-acyl oxazolidinethiones generally provide syn-aldol products with excellent diastereoselectivity. researchgate.net In contrast, the use of titanium enolates can lead to the formation of anti-aldol products, demonstrating the tunability of the system. researchgate.netresearchgate.net The ability to selectively produce either the syn or anti diastereomer is a significant advantage in organic synthesis.

The utility of this methodology is highlighted by its application in the synthesis of complex natural products. For example, an asymmetric aldol reaction mediated by a chiral oxazolidinethione was a key step in the synthesis of (-)-cytoxazone, a biologically active natural product. nih.gov

Table 1: Diastereoselective Aldol Reactions using N-Acyl Oxazolidinethione Auxiliaries

| Aldehyde | Auxiliary | Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Isobutyraldehyde | (4S)-4-Isopropyl-1,3-oxazolidine-2-thione | 1. Bu₂BOTf, Et₃N; 2. Isobutyraldehyde | >99:1 | 85 | rsc.org |

| Benzaldehyde | (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione | 1. TiCl₄, (-)-Sparteine; 2. Benzaldehyde | 6:94 | 78 | researchgate.net |

| 2-Benzyloxyacetaldehyde | N-propionyl-(4S)-benzyl-1,3-oxazolidine-2-thione | 1. TiCl₄, DIPEA; 2. 2-Benzyloxyacetaldehyde | 98:2 (syn) | 98 | nih.gov |

Application in Diels-Alder Cycloadditions

Chiral N-acryloyl-1,3-oxazolidine-2-thiones serve as effective dienophiles in asymmetric Diels-Alder reactions, a powerful method for the construction of six-membered rings. nih.gov The chiral auxiliary controls the facial selectivity of the cycloaddition, leading to the formation of enantiomerically enriched cycloadducts.

The presence of a Lewis acid catalyst is often crucial for achieving high reactivity and stereoselectivity in these reactions. researchgate.net Lewis acids such as dialkylaluminum chlorides can coordinate to the carbonyl oxygen and the thione sulfur, leading to a more reactive and conformationally rigid dienophile. researchgate.netnih.gov This rigid complex then reacts with a diene, with the substituent on the oxazolidinethione directing the approach of the diene to one face of the dienophile.

For instance, the Diels-Alder reaction between cyclopentadiene (B3395910) and N-acryloyl derivatives of phenylalaninol-derived oxazolidinones, in the presence of a Lewis acid, proceeds with high endo/exo selectivity and excellent diastereoselectivity. researchgate.net This methodology has been applied to the synthesis of optically active intermediates for potent HIV-1 protease inhibitors. nih.gov

Table 2: Asymmetric Diels-Alder Reactions of N-Acryloyl-1,3-oxazolidine-2-thiones

| Diene | Dienophile (N-Acryloyl Auxiliary) | Lewis Acid | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) | Reference |

| Cyclopentadiene | (4S)-4-Benzyl-3-acryloyl-1,3-oxazolidine-2-thione | Et₂AlCl | >95:5 | >98% | nih.gov |

| Isoprene | (4R)-4-Phenyl-3-acryloyl-1,3-oxazolidine-2-thione | Me₂AlCl | >98:2 | 96% | researchgate.net |

| 1,3-Butadiene | (4S,5R)-4-Methyl-5-phenyl-3-crotonoyl-1,3-oxazolidine-2-thione | TiCl₄ | 94:6 | 92% | acs.org |

Diastereoselective Control and Stereochemical Outcomes in Oxazolidinethione-Mediated Reactions

The high degree of diastereoselective control exerted by oxazolidinethione auxiliaries is a hallmark of their utility in asymmetric synthesis. researchgate.netnih.gov The stereochemical outcome of reactions mediated by these auxiliaries is largely predictable based on the formation of a rigid, chelated transition state. researchgate.net

In aldol reactions, the formation of a six-membered, chair-like transition state is often invoked to explain the observed stereoselectivity. researchgate.net Chelation of the metal ion to the carbonyl oxygen and the thione sulfur fixes the conformation of the enolate. The bulky substituent on the chiral auxiliary then effectively blocks one face of the enolate, forcing the electrophile (aldehyde) to approach from the less hindered side. researchgate.net This model successfully predicts the formation of syn or anti aldol products depending on the enolate geometry and the metal counterion. researchgate.netresearchgate.net

Similarly, in Diels-Alder reactions, the Lewis acid-chelated N-acryloyl oxazolidinethione adopts a rigid conformation where one face of the double bond is shielded by the substituent on the auxiliary. researchgate.net This steric blockade dictates the direction of approach of the diene, leading to high facial selectivity and the formation of a specific enantiomer of the cycloadduct. The endo/exo selectivity is also influenced by the nature of the Lewis acid and the reaction conditions. researchgate.net

Influence of Substituent Effects on Stereoselectivity in 5-Methyl-1,3-oxazolidine-2-thione Systems

While the fundamental principles of asymmetric induction are general to the oxazolidinethione class, the nature and position of substituents on the heterocyclic ring can fine-tune the stereoselectivity. In the case of this compound, the methyl group at the C5 position plays a crucial role in the stereochemical control.

The steric bulk of the C5 substituent directly influences the degree of facial shielding of the N-acyl enolate. A larger substituent will generally lead to a higher level of diastereoselectivity due to a more pronounced steric bias. However, even the relatively small methyl group in this compound provides sufficient steric hindrance to achieve high levels of asymmetric induction in many reactions.

Furthermore, the electronic properties of substituents can also play a role, although this is often secondary to steric effects. In the context of this compound, the primary electronic influence comes from the oxazolidinethione ring itself, which activates the N-acyl group towards enolization and subsequent reaction.

It is also important to consider the interplay between the substituent on the chiral auxiliary and the substituents on the reactants. For example, in an aldol reaction, the size and nature of the aldehyde and the enolate substituents can impact the stability of the transition state and thus the observed diastereoselectivity. Matching the steric and electronic properties of the auxiliary, the substrate, and the reagents is key to optimizing the stereochemical outcome of a given transformation.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl 1,3 Oxazolidine 2 Thione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

Detailed ¹H NMR and ¹³C NMR Spectral Analysis

The analysis of one-dimensional ¹H and ¹³C NMR spectra provides fundamental information regarding the number and types of protons and carbons in a molecule.

¹³C NMR Spectroscopy: Detailed experimental ¹³C NMR spectral data for 5-Methyl-1,3-oxazolidine-2-thione, which would reveal the chemical shifts of the four carbon atoms, including the characteristic thione carbon (C=S), are not found in the extensively searched public scientific databases. For comparison, in the isomeric compound, 4-Methyl-1,3-oxazolidine-2-thione, the thione carbon resonates at approximately 189.3 ppm, with other ring carbons appearing at distinct chemical shifts. nih.gov A similar downfield shift for the C=S carbon would be anticipated for the 5-methyl isomer.

| Technique | Observed Data for this compound | Reference |

|---|---|---|

| ¹H NMR | Spectrum available, detailed analysis not published. | nih.govresearchgate.net |

| ¹³C NMR | No specific experimental data found in public literature. | - |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the complete structural and stereochemical profile of a molecule.

COSY (Correlation Spectroscopy): This experiment would be crucial to identify proton-proton coupling networks, confirming the connectivity between the methyl group protons, the methine proton at C5, and the methylene (B1212753) protons at C4.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would directly correlate each proton to its attached carbon atom, providing definitive C-H assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space interactions between protons, offering critical information for determining the stereochemistry at the C5 chiral center.

Despite the importance of these techniques, a thorough search of scientific literature and databases did not yield any specific 2D NMR experimental data (COSY, HSQC, HMBC, or NOESY) for this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. Key expected vibrational bands for this compound would include:

N-H Stretching: A band in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the secondary amine.

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching of the C-H bonds in the methyl and methylene groups.

C=S Stretching (Thione): The characteristic thione stretching vibration is expected to appear in the region of 1050-1250 cm⁻¹. In the related 4-methyl isomer, a strong band is observed at 1285 cm⁻¹. nih.gov

C-O-C Stretching: Bands corresponding to the ether linkage within the oxazolidine (B1195125) ring.

While these are the expected regions for absorption, specific, experimentally determined IR spectra with detailed vibrational mode assignments for this compound are not available in the reviewed literature.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Reference Data (4-Methyl Isomer) (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3100-3300 | 3167 |

| C-H Stretch | 2850-3000 | - |

| C=S Stretch | 1050-1250 | 1285 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

The molecular weight of this compound is 117.17 g/mol . nih.govmatrix-fine-chemicals.com A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is noted to exist in the PubChem database, which would confirm this molecular weight via the molecular ion peak (M⁺•) at m/z 117. nih.govresearchgate.net

The fragmentation of the molecular ion would be expected to proceed through characteristic pathways, such as the loss of the methyl group (•CH₃), cleavage of the oxazolidine ring, or loss of the thione group. However, a detailed analysis of the fragmentation pathways based on experimental mass spectra for this compound has not been published in the available literature. For the 4-methyl isomer, the mass spectrum shows a base peak at m/z 117 (M⁺•), with other significant fragments observed. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformations

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, allowing for the unambiguous determination of bond lengths, bond angles, and absolute configuration of chiral centers.

As this compound possesses a chiral center at the C5 position, X-ray crystallography would be the definitive method to establish its absolute stereochemistry. However, a search of the Cambridge Structural Database and other scientific literature did not reveal any published crystal structures for this specific compound. Therefore, no experimental data on its solid-state conformation, bond lengths, or bond angles are available.

Computational Chemistry and Theoretical Studies of 5 Methyl 1,3 Oxazolidine 2 Thione Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within the 5-Methyl-1,3-oxazolidine-2-thione molecule. These calculations, often employing methods like Hartree-Fock (HF) and post-HF methods, can predict key structural and electronic parameters.

The optimized molecular geometry reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. For this compound, a key feature is the puckering of the five-membered oxazolidine (B1195125) ring. The methyl group at the 5-position influences this conformation. Theoretical calculations can determine the most stable conformation, for instance, whether the methyl group is in an axial or equatorial position, and the energetic barrier between different conformations.

Electronic structure analysis provides insights into the molecule's reactivity and properties. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights electron-rich and electron-poor regions. In this compound, the thione sulfur atom and the oxygen atom are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon is an electrophilic center.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2=S | 1.670 | O3-C2-N1 | 110.5 |

| C2-N1 | 1.380 | C2-N1-C5 | 115.2 |

| N1-C5 | 1.470 | N1-C5-C(CH3) | 110.8 |

| C5-O3 | 1.440 | C5-O3-C2 | 108.9 |

| O3-C2 | 1.350 | S=C2-N1-C5 | 178.5 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems. Actual values would be obtained from specific quantum chemical calculations.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Stability

Density Functional Theory (DFT) has become a widely used method for studying the reactivity and stability of organic molecules due to its balance of accuracy and computational cost. DFT calculations can provide valuable information about the electronic properties and reactivity indices of this compound.

Local reactivity descriptors, like the Fukui function, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the sulfur atom is a primary site for electrophilic attack, while the carbon atoms of the ring are susceptible to nucleophilic attack.

DFT can also be used to assess the relative stability of different isomers or tautomers of this compound. For instance, the thione-thiol tautomerism can be investigated by calculating the energies of both forms. Such studies on related systems have shown that the thione form is generally more stable.

Table 2: Calculated DFT Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

| Chemical Potential (μ) | -4.04 |

| Hardness (η) | 2.81 |

| Electrophilicity Index (ω) | 2.91 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems. Actual values would be obtained from specific DFT calculations.

Modeling of Reaction Mechanisms and Transition States for Oxazolidinethione Transformations

Computational modeling is an invaluable tool for elucidating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For transformations involving the oxazolidinethione ring, such as ring-opening reactions, N-alkylation, or S-alkylation, computational studies can determine the most favorable reaction pathway. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

For example, in an S-alkylation reaction, DFT calculations can model the approach of an electrophile to the sulfur atom, the formation of the transition state, and the subsequent formation of the S-alkylated product. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

These models can also explore the stereoselectivity of reactions, which is particularly relevant for this compound due to its chiral center at the 5-position. By calculating the energies of the transition states leading to different stereoisomers, the preferred stereochemical outcome can be predicted.

Thermochemical Analysis of Oxazolidinethiones and Related Isomers

Thermochemical analysis using computational methods provides essential data on the thermodynamic properties of this compound and its isomers. Properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) can be calculated with good accuracy.

These thermochemical parameters are crucial for understanding the stability of the molecule and for predicting the equilibrium position of reactions. For instance, by comparing the Gibbs free energies of formation of reactants and products, the spontaneity of a reaction can be determined.

Computational thermochemistry can also be used to investigate the relative stabilities of different isomers. For this compound, this could include constitutional isomers or diastereomers. A study on the parent 1,3-oxazolidine-2-thione (B1225483) has utilized high-level computational methods to determine its gas-phase enthalpy of formation, showing good agreement with experimental values. researchgate.net A similar approach for the 5-methyl derivative would provide valuable thermodynamic data.

Table 3: Calculated Thermochemical Data for this compound at 298.15 K

| Property | Value |

| Standard Enthalpy of Formation (ΔHf°) | -95.2 kJ/mol |

| Standard Entropy (S°) | 320.5 J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -15.8 kJ/mol |

Note: The data in this table is illustrative and based on extrapolations from related compounds. Actual values would be obtained from specific high-level thermochemical calculations.

Future Research Directions and Emerging Trends in 5 Methyl 1,3 Oxazolidine 2 Thione Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of oxazolidine-2-thiones, including the 5-methyl derivative, has traditionally relied on methods involving reagents like the highly toxic thiophosgene (B130339) or carbon disulfide. mdpi.com Future research is intensely focused on developing greener, safer, and more efficient synthetic routes.

A significant emerging trend is the use of microwave-assisted synthesis . This technology has been shown to dramatically reduce reaction times and improve yields for the synthesis of related 4-substituted oxazolidine-2-thiones from amino alcohols and carbon disulfide. mdpi.comresearchgate.net The application of microwave irradiation represents a substantial step towards more sustainable chemical manufacturing by minimizing energy consumption and often allowing for solvent-free conditions. researchgate.net Another promising avenue is the exploration of one-pot, multi-component reactions, which enhance atom economy and reduce waste by combining several synthetic steps into a single operation. researchgate.net Research into catalyst- and solvent-free conditions, such as the reaction of aziridines with aroyl isothiocyanates, also points towards more ecologically benign processes. nih.gov

Future efforts will likely concentrate on adapting these sustainable methodologies specifically for the high-yield synthesis of 5-Methyl-1,3-oxazolidine-2-thione, potentially from readily available and renewable starting materials.

Table 1: Comparison of Synthetic Methodologies for Oxazolidine-2-thiones

| Methodology | Reagents | Conditions | Advantages | Disadvantages |

| Conventional | Amino alcohol, Carbon Disulfide/Thiophosgene | Long reaction times, often requires harsh reagents. mdpi.com | Well-established. | Use of toxic reagents, long duration, higher energy use. mdpi.com |

| Microwave-Assisted | Amino alcohol, Carbon Disulfide | Shortened reaction times (minutes). mdpi.comresearchgate.net | High efficiency, speed, improved yields, reduced energy consumption. mdpi.comresearchgate.net | Requires specialized microwave reactor equipment. |

| Catalyst/Solvent-Free | Aziridines, Aroyl Isothiocyanates | Room temperature, no solvent. nih.gov | Ecologically benign, simple procedure. | Scope may be limited by substrate reactivity. |

| Multi-Component | Anilines, Ethyl Glyoxalate, Epoxides | Catalytic, one-pot. researchgate.net | High atom economy, resource efficiency, generation of complex products. | Optimization of multiple components can be complex. |

Exploration of Novel Catalytic Systems for Challenging Transformations

Catalysis is at the heart of modern organic chemistry, and the future of this compound chemistry is intricately linked to the discovery of novel catalytic systems. Research is moving beyond traditional methods to explore catalysts that can enable new types of transformations with high selectivity and efficiency.

For instance, transition-metal catalysis is a major area of exploration. Palladium-catalyzed reactions have been shown to facilitate the reaction of related 5-methylene-2-oxazolidinones with isocyanates under mild conditions. researchgate.net Future work could explore similar palladium, copper, or other transition-metal catalysts to mediate novel coupling reactions or ring transformations involving this compound. youtube.com The development of chiral Lewis acid catalysts is also critical for asymmetric synthesis, enabling the production of enantiomerically pure oxazolidine (B1195125) derivatives from multi-component reactions. researchgate.net

Furthermore, organocatalysis , which avoids the use of often expensive and toxic metals, is a rapidly growing field. Bicyclic guanidines like TBD and MTBD have been identified as effective organocatalysts for related cyclization reactions. mdpi.com The development of base catalysts, such as DABCO, for the construction of related thiazolidine-2-thione scaffolds from propargylamines and carbon disulfide under solvent-free conditions, provides a blueprint for future research into metal-free catalytic systems for oxazolidinethione synthesis. acs.org

Design and Synthesis of Advanced Polymeric Materials Utilizing Oxazolidinethione Monomers

The ring-strain inherent in the this compound structure makes it an excellent candidate as a monomer for ring-opening polymerization (ROP) . This approach allows for the synthesis of advanced polymeric materials with unique properties and functionalities.

A key area of future research is the synthesis of polythiourethanes . The cationic ring-opening polymerization of oxazolidine-2-thione derivatives can produce these sulfur-containing polymers. acs.org Cationic initiators like methyl trifluoromethanesulfonate (B1224126) (TfOMe), trifluoromethanesulfonic acid (TfOH), and boron trifluoride etherate (BF₃·OEt₂) have proven effective in yielding polythiourethanes in high quantities. acs.org A significant trend is the development of controlled or living polymerization techniques. Using initiators like TfOMe allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (Mw/Mn < 1.14), which is crucial for creating well-defined materials. acs.org

The mechanism of this polymerization is thought to proceed through a protonated cyclic endo iminothiocarbonate as the active species, which is then attacked by the monomer in the propagation step. acs.org Future research will likely focus on expanding the range of oxazolidinethione monomers, including this compound, to tune the properties of the resulting polythiourethanes for specific applications, such as high refractive index materials or advanced coatings.

Table 2: Catalysts for Cationic Ring-Opening Polymerization of Oxazolidinethiones

| Initiator/Catalyst | Monomer Example | Resulting Polymer | Key Findings |

| Boron Trifluoride Etherate (BF₃·OEt₂) | 3-Phenyl-1,3-oxazolidine-2-thione | Poly(ethylene thiolcarbanilate) | Successful polymerization at room temperature. |

| Ferric Chloride (FeCl₃) | 3-Phenyl-1,3-oxazolidine-2-thione | Poly(ethylene thiolcarbanilate) | Effective cationic catalyst for solution polymerization. |

| Methyl Trifluoromethanesulfonate (TfOMe) | l-Serine-derived 1,3-oxazolidine-2-thione (B1225483) | Polythiourethane | Achieves controlled polymerization with narrow molecular weight distribution (Mw/Mn < 1.14). acs.org |

| Trifluoromethanesulfonic Acid (TfOH) | l-Serine-derived 1,3-oxazolidine-2-thione | Polythiourethane | Produces polymer in quantitative yield. acs.org |

Deeper Computational Insights into Complex Reaction Pathways and Selectivity Control

As synthetic methodologies become more complex, the need for a profound understanding of reaction mechanisms becomes paramount. Computational chemistry , particularly Density Functional Theory (DFT), is an increasingly indispensable tool for elucidating complex reaction pathways and predicting selectivity.

Future research will heavily rely on DFT calculations to model the transition states and intermediates involved in the synthesis and reactions of this compound. nih.govresearchgate.net This computational analysis can explain experimentally observed outcomes, such as regioselectivity and stereoselectivity, by comparing the energy barriers of different reaction pathways. researchgate.net For example, DFT studies can analyze chemical reactivity descriptors like electronegativity and chemical hardness to identify the most probable sites of reactivity on the molecule. researchgate.net

By calculating properties like HOMO-LUMO energy gaps and molecular electrostatic potential, researchers can gain insights into the relative stability and reactivity of different isomers and conformers. mdpi.com This predictive power is crucial for the rational design of new catalysts and for optimizing reaction conditions to favor a desired product, thereby minimizing trial-and-error experimentation and accelerating the discovery of novel transformations. nih.govias.ac.in

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The fields of drug discovery and materials science are increasingly turning to automation to accelerate research and development. nih.gov The integration of this compound chemistry with automated synthesis platforms and high-throughput experimentation (HTE) represents a major emerging trend. youtube.com

Automated synthesizers can perform a wide range of reactions, purifications, and analyses with minimal human intervention, dramatically increasing the speed and efficiency of producing libraries of compounds. merckmillipore.comresearchgate.net HTE platforms, which utilize multi-well plates to run hundreds of reactions in parallel, are powerful tools for rapidly screening a vast array of catalysts, solvents, and reaction conditions. youtube.comyoutube.com This is particularly valuable for optimizing complex, multi-parameter reactions, such as novel catalytic transformations of this compound. youtube.com

The large, high-quality datasets generated by HTE are ideal for training machine learning algorithms, which can then predict the outcomes of new experiments and guide the discovery of novel reactions and materials. youtube.com Future research will see the application of these automated workflows to create diverse libraries of this compound derivatives for biological screening or materials testing, significantly shortening the 'design-synthesis-test' cycle. youtube.com

Q & A

Q. What are the common synthetic routes for 5-Methyl-1,3-oxazolidine-2-thione, and how can reaction conditions be optimized?

A typical synthesis involves the reaction of hydrazides with carbon disulfide (CS₂) under alkaline conditions. For example, 2-hydroxybenzohydrazide reacts with CS₂ in ethanol with KOH as a base, followed by refluxing for 8 hours. Post-reaction steps include solvent evaporation, residue treatment with water, filtration, and recrystallization from methanol to isolate the product . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. methanol), reaction time, and stoichiometric ratios of CS₂ to precursor. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures yield maximization.

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

Liquid chromatography (LC) with UV detection is widely used, particularly with 5-vinyl-1,3-oxazolidine-2-thione (5-VOT) as an internal standard. The method involves derivatization with carbon disulfide in diethyl ether to enhance detection sensitivity. Key parameters include a C18 reversed-phase column, mobile phase optimization (e.g., acetonitrile/water gradients), and calibration curves with low detection limits (e.g., 0.1 ppm). Dilution or concentration of samples can further improve signal-to-noise ratios .

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. For example, 1,3-oxazolidine-2-thione derivatives exhibit triclinic or monoclinic polymorphic forms in the solid state. Experimental X-ray powder diffractograms are compared with computational patterns derived from density functional theory (DFT) to validate molecular geometry and packing. Additional techniques like IR spectroscopy (for thione C=S stretches) and NMR (for methyl group protons) provide complementary data .

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties like enthalpies of formation for this compound?

High-level quantum chemical methods, such as G3 theory, calculate gas-phase enthalpies of formation. These values are compared with experimental data from combustion calorimetry or reaction equilibrium studies. Discrepancies between computational and experimental results are resolved by accounting for crystal lattice energies (via X-ray data) and solvation effects. For instance, G3-calculated enthalpies for oxazolidine-2-thiones show <5% deviation from experimental values after correcting for polymorphic differences .

Q. What strategies improve enantioselectivity in reactions using this compound as a chiral auxiliary?

Introducing steric or electronic modifications to the oxazolidine-2-thione scaffold enhances asymmetric induction. For example, germinal dimethyl substitution at the C4 position increases diastereoselectivity (d.r. >2.6:1) in nickel-catalyzed alkylations. Optical resolution via preferential crystallization of racemic mixtures (e.g., using 4-phenyl derivatives) also yields enantiopure auxiliaries. Monitoring reaction progress with chiral HPLC or polarimetry ensures enantiomeric excess (e.g., 98% ee) .

Q. How can researchers reconcile contradictions between experimental and computational data on stability or reactivity?

Systematic validation is critical. For instance, if computational models predict higher thermal stability than observed experimentally, re-evaluate the assumed molecular conformation (e.g., planar vs. puckered ring structures). Cross-referencing with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data clarifies decomposition pathways. Additionally, comparing results with structurally related compounds (e.g., 1,3-thiazolidine-2-thiones) identifies trends in stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.